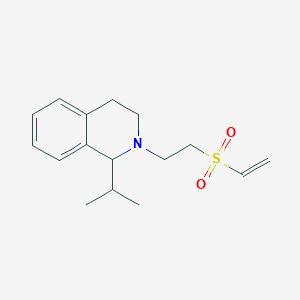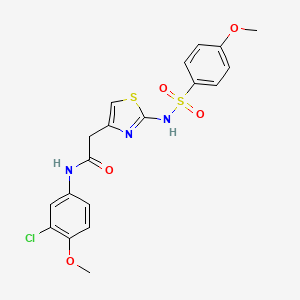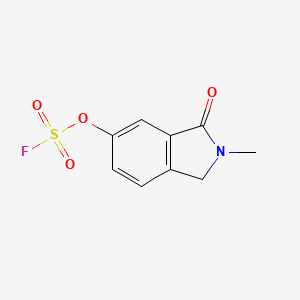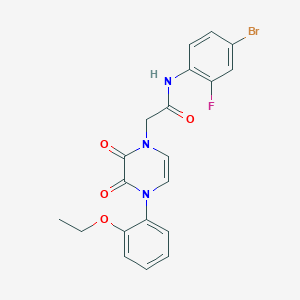
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline, also known as ESIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ESIQ is a member of the isoquinoline family, which is a class of compounds that are known to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline is not fully understood. However, studies have shown that 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline inhibits the activity of histone deacetylase (HDAC), which is an enzyme that plays a crucial role in the regulation of gene expression. Inhibition of HDAC leads to an increase in the acetylation of histones, which promotes gene expression.
Biochemical and Physiological Effects
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for imaging biological systems. However, 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has some limitations. It is not very water-soluble, which can limit its use in aqueous environments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline. One area of research is the development of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline derivatives with improved water solubility and bioavailability. Another area of research is the investigation of the potential use of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline and its potential targets.
Conclusion
In conclusion, 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline is a chemical compound that has shown significant potential for therapeutic applications. Its anticancer, anti-inflammatory, and neuroprotective activities make it an attractive target for further research. The synthesis method of 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline is relatively straightforward, and its fluorescent properties make it a useful tool for imaging biological systems. While 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has some limitations, its potential benefits make it a promising compound for future research.
Métodos De Síntesis
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1,2-dihydroisoquinoline with 2-chloroethyl vinyl sulfone in the presence of a base to form the intermediate 2-(2-chloroethylsulfonylethyl)-1,2-dihydroisoquinoline. The intermediate is then treated with isopropyl magnesium chloride to form 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline.
Aplicaciones Científicas De Investigación
2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, anti-inflammatory, and neuroprotective activities. 2-(2-Ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
IUPAC Name |
2-(2-ethenylsulfonylethyl)-1-propan-2-yl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-4-20(18,19)12-11-17-10-9-14-7-5-6-8-15(14)16(17)13(2)3/h4-8,13,16H,1,9-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYYXJCPVOFETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2CCN1CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,8-dibromo-2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2957372.png)
![2-(3-fluorophenyl)-3-oxo-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2957373.png)



![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2957381.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2957382.png)
![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)
![(2E)-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2957387.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2957388.png)
![4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B2957390.png)

